Cas no 1805296-35-8 (4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde)

4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde is a fluorinated pyridine derivative with a reactive aldehyde group and an aminomethyl substituent, making it a versatile intermediate in organic synthesis. The presence of trifluoromethoxy and trifluoromethyl groups enhances its electron-withdrawing properties, which can be advantageous in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound's structural features, including its bifunctional reactivity, allow for selective modifications, enabling the synthesis of complex heterocyclic frameworks. Its stability under standard conditions and compatibility with a range of reaction conditions further contribute to its utility in research and industrial applications.
4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde structure
1805296-35-8 structure
Product Name:4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
CAS No:1805296-35-8
MF:C9H6F6N2O2
MW:288.146563053131
CID:4844462
Update Time:2025-05-22

4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
    • Inchi: 1S/C9H6F6N2O2/c10-8(11,12)7-4(2-16)1-6(17-5(7)3-18)19-9(13,14)15/h1,3H,2,16H2
    • InChI Key: KUPZKLKYBXJVMM-UHFFFAOYSA-N
    • SMILES: FC(C1C(C=O)=NC(=CC=1CN)OC(F)(F)F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 319
  • XLogP3: 1.9
  • Topological Polar Surface Area: 65.2

4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029080684-1g
4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde
1805296-35-8 97%
1g
$1,475.10 2022-04-01

Additional information on 4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde

4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde

The compound with CAS No. 1805296-35-8, known as 4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatile applications. The molecule features a pyridine ring substituted with three distinct groups: an aminomethyl group at position 4, a trifluoromethoxy group at position 6, and a trifluoromethyl group at position 3. Additionally, the pyridine ring is further substituted with a carboxaldehyde group at position 2.

The presence of multiple fluorinated substituents in this molecule significantly influences its physical and chemical properties. The trifluoromethoxy and trifluoromethyl groups are known to enhance the stability of the molecule due to the strong carbon-fluorine bonds. These groups also contribute to the molecule's lipophilicity, making it potentially useful in drug design where membrane permeability is crucial. The aminomethyl group introduces additional functional diversity, enabling the molecule to participate in various chemical reactions such as nucleophilic additions or condensations.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly as scaffolds for developing bioactive compounds. The carboxaldehyde group in this compound provides a site for further functionalization, allowing chemists to explore its potential as a precursor for more complex molecules. For instance, the aldehyde group can undergo condensation reactions with amines or ketones, leading to the formation of imines or aldol adducts, respectively.

In terms of synthesis, this compound can be prepared through a multi-step process involving advanced organic synthesis techniques. One possible route involves the alkylation of a suitably substituted pyridine derivative followed by subsequent fluorination steps to introduce the trifluoromethoxy and trifluoromethyl groups. The exact synthetic pathway would depend on the availability of starting materials and the desired regioselectivity.

The structural complexity of this compound makes it an interesting candidate for studying molecular recognition and interactions. Its fluorinated substituents could play a role in modulating binding affinities in biological systems, making it potentially relevant in drug discovery programs targeting specific receptors or enzymes.

From an analytical standpoint, this compound can be characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods allow for precise determination of its molecular structure and purity. Additionally, computational chemistry tools can be employed to predict its electronic properties and reactivity under different conditions.

In conclusion, 4-(Aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde represents a valuable addition to the library of advanced organic compounds. Its unique combination of functional groups positions it as a promising building block for further chemical exploration and application in diverse scientific domains.

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